methyl 1H-1,2,3,4-tetrazole-5-carboxylate
Description
Historical Context and Evolution of Tetrazole Research
The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by Swedish chemist J. A. Bladin at the University of Upsala. nih.govrdd.edu.iqthieme-connect.com For several decades following this discovery, research in the field progressed at a modest pace, with only a few hundred derivatives reported by 1950. nih.gov A significant turning point in synthetic methodology occurred in 1901 when Hantzsch and his colleagues reported the synthesis of 5-amino-1H-tetrazole via the [3+2] cycloaddition of an azide (B81097) with a nitrile. thieme-connect.com This reaction has since become a cornerstone for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com
The mid-20th century marked a rapid acceleration in tetrazole research. nih.gov Scientists began to recognize the vast potential of these compounds, leading to their exploration in diverse fields such as agriculture, pharmacology, and materials science. nih.govnih.gov This expansion was driven by the development of more efficient and safer synthetic methods, moving away from the use of highly toxic and explosive reactants like hydrazoic acid. thieme-connect.com
Significance of 1H-Tetrazole Scaffolds in Modern Organic and Medicinal Chemistry
The 1H-tetrazole ring is a privileged scaffold in medicinal chemistry, largely due to its function as a bioisostere of the carboxylic acid group. thieme-connect.combeilstein-journals.orgnih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The 5-substituted 1H-tetrazole ring mimics a carboxylic acid because it has a similar pKa value, acidity, and planar structure. nih.govmdpi.com
This bioisosteric replacement often confers several advantages in drug design, including:
Improved Metabolic Stability: Tetrazole rings are more resistant to metabolic degradation pathways compared to carboxylic acids. nih.gov
Enhanced Lipophilicity: Tetrazoles are typically more lipophilic (fat-soluble) than their carboxylic acid counterparts, which can improve a drug's ability to cross biological membranes. mdpi.com
Increased Potency and Better Pharmacokinetic Profiles: The unique electronic and steric properties of the tetrazole ring can lead to stronger interactions with biological targets. beilstein-journals.orgnih.gov
The success of this strategy is evidenced by the presence of the tetrazole moiety in more than 20 FDA-approved drugs. nih.govbeilstein-journals.orgnih.gov These pharmaceuticals span a wide range of therapeutic areas, including treatments for hypertension (e.g., Losartan), bacterial infections (e.g., Cefazolin), and allergies. thieme-connect.combeilstein-journals.org Beyond medicine, the high nitrogen content of tetrazoles makes them valuable in materials science, where they are investigated as components for gas generators and energetic materials. nih.gov
Scope and Research Focus on Methyl 1H-1,2,3,4-Tetrazole-5-Carboxylate within Heterocyclic Compound Studies
This compound is a specific derivative that serves as a valuable building block in synthetic chemistry. Its structure combines the stable 1H-tetrazole ring with a methyl carboxylate group, which acts as a versatile functional handle for creating more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97752-08-4 |
| Molecular Formula | C₃H₄N₄O₂ |
| Molecular Weight | 128.09 g/mol |
Research on this compound and its analogues is focused on leveraging the established benefits of the tetrazole core while using the ester functionality to build diverse molecular architectures. The most common synthetic route to 5-substituted tetrazoles like this involves the [3+2] cycloaddition of an azide source (such as sodium azide) with a corresponding nitrile. thieme-connect.comorganic-chemistry.org In this case, the precursor would be methyl cyanoformate.
Once synthesized, this compound can undergo various chemical transformations. The ester group can be reduced to an alcohol, hydrolyzed to a carboxylic acid, or converted to an amide, providing access to a wide array of other functionalized tetrazoles. smolecule.com These new derivatives are often synthesized for inclusion in compound libraries for high-throughput screening in drug discovery programs. beilstein-journals.orgnih.gov The primary goal of such research is to identify novel molecules with potential therapeutic activity, building upon the proven success of the tetrazole scaffold in medicinal chemistry. smolecule.com The characterization of these compounds typically involves standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2H-tetrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-9-3(8)2-4-6-7-5-2/h1H3,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUHDLEVMSMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate and Analogous Structures
Classic Synthetic Routes and Mechanistic Considerations
Traditional methods for constructing the tetrazole core have been refined over decades and remain fundamental in organic synthesis. These routes are well-understood, and their mechanisms provide insight into the reactivity of the precursors involved.
[3+2] Cycloaddition Reactions (e.g., Nitrile-Azide Cycloadditions)
The most prominent and widely utilized method for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source. nih.govthieme-connect.com This reaction, also known as the Huisgen cycloaddition, involves the combination of a 1,3-dipole (the azide) with a dipolarophile (the nitrile) to form the five-membered tetrazole ring. numberanalytics.com
For the synthesis of methyl 1H-1,2,3,4-tetrazole-5-carboxylate, the reaction would involve methyl cyanoformate and an azide, typically sodium azide (NaN₃). The general mechanism involves the nucleophilic attack of the azide ion on the electrophilic carbon of the nitrile group. This is followed by an intramolecular cyclization to form the stable aromatic tetrazole ring. acs.org The reaction is often facilitated by the presence of an acid or a catalyst that activates the nitrile group, making it more susceptible to nucleophilic attack. acs.orgorganic-chemistry.org
A variety of reaction conditions have been explored to optimize the synthesis of 5-substituted tetrazoles, as illustrated in the table below.
| Catalyst/Promoter | Nitrile Substrate | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pyridine hydrochloride | Aromatic Nitriles | NaN₃ | DMF | - | 84-93 | tandfonline.com |
| Zinc Salts | Aromatic & Alkyl Nitriles | NaN₃ | Water | - | High | organic-chemistry.org |
| Cobalt(II) Complex | Aromatic & Aliphatic Nitriles | NaN₃ | DMSO | 110 | Excellent | nih.govacs.org |
| None (High Temp) | Organic Nitriles | NaN₃ | DMF | >100 | Lower | acs.org |
This table presents a selection of conditions for the synthesis of analogous 5-substituted 1H-tetrazoles.
Esterification of Tetrazole-5-carboxylic Acid Derivatives
An alternative pathway to obtain this compound is through the esterification of its corresponding carboxylic acid, tetrazole-5-carboxylic acid. This method is a standard transformation in organic chemistry and can be accomplished through several well-known protocols.
The Fischer esterification is a classic example, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and typically, a large excess of the alcohol (methanol) is used to drive the reaction toward the formation of the methyl ester. masterorganicchemistry.com
Other common methods that can be employed to circumvent the equilibrium nature or harsh conditions of Fischer esterification are listed below.
| Reagent(s) | Description | Applicability | Reference |
| SOCl₂ then MeOH | The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride (SOCl₂), which is then reacted with methanol. | Effective and avoids equilibrium, but generates HCl. | commonorganicchemistry.com |
| MeI or Me₂SO₄ | Alkylation of the carboxylate salt (formed by deprotonating the acid with a base) using a methylating agent like iodomethane (B122720) (MeI) or dimethyl sulfate (B86663) (Me₂SO₄). | Mild conditions, but reagents can be toxic and may methylate other nucleophilic sites. | commonorganicchemistry.com |
| TMS-CHN₂ | Trimethylsilyldiazomethane reacts quickly with carboxylic acids to form methyl esters. | Rapid and high-yielding, but the reagent is toxic and can react with other acidic protons. | commonorganicchemistry.com |
Nucleophilic Substitution Reactions in Tetrazole Formation
Mechanistic studies propose that the reaction begins with the nucleophilic attack of the terminal nitrogen of the azide anion on the carbon atom of the nitrile. acs.org This forms a linear imidoyl azide intermediate, which then undergoes a rapid, electrocyclic ring-closure to yield the tetrazole anion. Subsequent protonation affords the final 1H-tetrazole product. The activation of the nitrile by a Lewis or Brønsted acid enhances its electrophilicity, thereby accelerating this initial nucleophilic attack. organic-chemistry.org
In a broader context, nucleophilic aromatic substitution (SNAr) reactions can be used to modify pre-existing, activated heterocyclic rings, such as dichlorotetrazines, by introducing various nucleophiles. researchgate.netnih.gov While this is not a primary route for the de novo formation of the tetrazole ring itself, it represents an analogous strategy for functionalizing related nitrogen-rich heterocycles.
Advanced and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. These approaches often involve alternative energy sources and catalytic systems to reduce waste, shorten reaction times, and improve safety.
Microwave-Assisted Synthesis
The use of microwave irradiation as an energy source has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of tetrazoles. thieme-connect.com Microwave heating can dramatically reduce reaction times from many hours under conventional heating to just a few minutes, often with improved product yields. organic-chemistry.orgnih.gov This enhancement is attributed to the efficient and rapid heating of the polar solvents and reactants by the microwave energy.
For the synthesis of 5-substituted 1H-tetrazoles, microwave-assisted protocols have been successfully applied to the nitrile-azide cycloaddition. organic-chemistry.org The use of controlled microwave heating allows for rapid optimization of reaction conditions and provides a high-speed method for generating libraries of tetrazole derivatives. beilstein-archives.org
| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |
| Nitrile-Azide Cycloaddition | Conventional | 12-24 hours | ~70-85 | organic-chemistry.org |
| Nitrile-Azide Cycloaddition | Microwave | 3-15 minutes | ~85-98 | organic-chemistry.org |
| One-pot, three-component synthesis of tetrazole derivatives | Conventional | 8-12 hours | ~75 | beilstein-archives.org |
| One-pot, three-component synthesis of tetrazole derivatives | Microwave | 10-20 minutes | ~90-95 | beilstein-archives.org |
This table provides a generalized comparison of conventional versus microwave-assisted synthesis for analogous tetrazole compounds.
Catalytic Approaches in Tetrazole Formation
The development of catalytic systems for the synthesis of 5-substituted 1H-tetrazoles has been a major focus of research, aiming to improve reaction efficiency and expand the substrate scope under milder conditions. tandfonline.com A diverse array of catalysts has been reported for the [3+2] cycloaddition of nitriles and azides. ajgreenchem.com
These catalysts generally function by coordinating to the nitrile, which increases its electrophilicity and facilitates the cycloaddition. nih.govacs.org This activation lowers the energy barrier for the reaction, allowing it to proceed at lower temperatures and with greater efficiency. nih.gov Catalytic approaches represent a greener alternative to traditional methods that often require stoichiometric promoters or harsh conditions.
| Catalyst Type | Example(s) | Substrate Scope | Key Advantages | Reference(s) |
| Homogeneous | ||||
| Lewis Acids | ZnCl₂, ZnBr₂, AlCl₃ | Aromatic, Aliphatic Nitriles | Readily available, effective in various solvents including water. | organic-chemistry.org |
| Transition Metal Complexes | Co(II), Cu(II), Pd(II) complexes | Broad (Aromatic, Aliphatic) | High efficiency, mild conditions, mechanistic understanding. | nih.govacs.orgajgreenchem.com |
| Organocatalysts | Amine Salts (e.g., Pyridine·HCl), L-proline | Aromatic, Aliphatic Nitriles | Metal-free, environmentally benign, cost-effective. | organic-chemistry.orgtandfonline.com |
| Heterogeneous | ||||
| Solid Acids | SO₃H-carbon, Silica (B1680970) Chloride | Aryl Nitriles | Recyclable, easy separation, stable. | ajgreenchem.comorganic-chemistry.org |
| Metal Nanoparticles | Ag, Au, CuFe₂O₄ NPs | Broad | High catalytic activity, potential for recyclability. | thieme-connect.com |
Homogeneous Catalysis (e.g., Palladium-Catalyzed Reactions)
Homogeneous catalysis offers a powerful route for the synthesis of tetrazoles, including derivatives like this compound. These reactions, where the catalyst is in the same phase as the reactants, are often characterized by high efficiency and mild reaction conditions.
Palladium-catalyzed reactions are particularly prominent in this area. A common method is the three-component coupling (TCC) reaction involving a cyano compound, an allyl source (like allyl methyl carbonate or allyl acetate), and an azide source (such as trimethylsilyl (B98337) azide). nih.gov The reaction proceeds smoothly under the influence of a palladium catalyst, such as Pd(PPh3)4 or a combination of Pd2(dba)3·CHCl3 and a phosphine (B1218219) ligand like tri(2-furyl)phosphine, to yield N2-allylated tetrazoles. nih.gov A key step in the proposed mechanism is the formation of a π-allylpalladium azide complex, which then undergoes a [3+2] cycloaddition with the nitrile group to form the tetrazole ring. nih.gov This approach demonstrates high regioselectivity for the N2-position of the tetrazole ring. lookchem.com
Beyond palladium, other transition metals have been successfully employed as homogeneous catalysts. For instance, specific Cobalt(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.gov Mechanistic studies suggest the involvement of a cobalt(II) diazido intermediate. Similarly, zinc salts are known to catalyze the reaction between nitriles and azide ions, particularly in aqueous media, by coordinating to the nitrile and lowering the activation barrier for the nucleophilic attack by the azide. organic-chemistry.org
Heterogeneous Catalysis (e.g., Nanoparticle-Based Catalysts like Nano-TiCl4.SiO2)
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, presents significant advantages, especially for industrial applications. These benefits include simplified catalyst separation, easier product purification, and enhanced catalyst stability and reusability. nih.gov Nanoparticle-based catalysts have emerged as a highly effective class of heterogeneous catalysts for tetrazole synthesis due to their high surface-area-to-volume ratio and unique electronic properties. nih.gov
A notable example is the use of nano-TiCl4·SiO2, a solid Lewis acid catalyst, which has been found to be highly efficient for preparing 5-substituted 1H-tetrazoles. researchgate.netias.ac.in This catalyst is prepared by reacting nano-silica with titanium tetrachloride and can be used for cycloaddition reactions under mild conditions. researchgate.netias.ac.in
Various other nanocatalysts have been developed and utilized, demonstrating the versatility of this approach. nih.govamerigoscientific.com These include:
Magnetic Nanoparticles: Iron oxide (Fe3O4) nanoparticles, often coated with silica and functionalized with metal complexes (e.g., Cu, Ni, Mn, Co), are particularly advantageous. nih.govbiolmolchem.comnanomaterchem.comnih.gov Their magnetic nature allows for facile separation from the reaction mixture using an external magnet, enabling straightforward recycling. biolmolchem.comnanomaterchem.com
Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) acts as an efficient, recyclable heterogeneous Lewis acid catalyst for the [3+2] cycloaddition of nitriles and sodium azide. amerigoscientific.com
Copper-Based Nanocatalysts: Copper nanoparticles, supported on materials like Fe3O4@SiO2 or boehmite, have shown high catalytic activity for tetrazole synthesis. amerigoscientific.comnanomaterchem.comnih.gov
Boehmite Nanoparticles: Modified boehmite nanoparticles supporting cobalt complexes have been used as stable, reusable catalysts for the formation of tetrazole derivatives. rsc.org
The table below summarizes the performance of various heterogeneous nanocatalysts in the synthesis of 5-substituted-1H-tetrazoles.
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Fe3O4@tryptophan@Ni | Aryl nitriles, NaN3 | Water | 100 | 20 min | Excellent | nih.gov |
| Co–Ni/Fe3O4@MMSHS | Benzonitrile, NaN3 | H2O/EtOH (1:1) | 60 | 8–44 min | up to 98 | nih.gov |
| Nano-ZnO | Organonitriles, NaN3 | N/A | 120-130 | N/A | 69-82 | amerigoscientific.com |
| [Fe3O4@Sil-Schiff-base-Cu(ii)] | Aryl nitriles, NaN3 | PEG-400 | 120 | N/A | High | nih.gov |
| Co-(PYT)2@BNPs | Organonitriles, NaN3 | N/A | N/A | N/A | High | rsc.org |
Organocatalysis in Tetrazole Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, provides a valuable alternative to metal-based catalytic systems. This approach avoids issues of metal toxicity and contamination in the final product, which is particularly crucial in pharmaceutical synthesis.
In tetrazole synthesis, organocatalysts can activate the nitrile substrate, facilitating the cycloaddition with an azide. For example, an effective organocatalyst, 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide, can be generated in situ from common laboratory reagents: N-methyl-2-pyrrolidone (NMP), sodium azide, and trimethylsilyl chloride. organic-chemistry.org This catalyst has been shown to accelerate the coupling of organic nitriles and sodium azide under neutral conditions, often enhanced by microwave heating. organic-chemistry.org
Furthermore, tetrazole derivatives themselves have been designed and synthesized to act as organocatalysts in other chemical transformations. nih.govacs.orgmdpi.com For instance, chiral tetrazole-substituted cyclic amines, prepared via multi-component reactions like the azido-Ugi reaction, have been used effectively in asymmetric amination reactions. nih.govacs.org This highlights the dual role of the tetrazole moiety in modern organic chemistry—both as a synthetic target and as a functional group in catalyst design. mdpi.com
Regioselectivity and Stereoselectivity in Synthetic Pathways
Controlling selectivity is a paramount challenge in the synthesis of functionalized tetrazoles. Alkylation or substitution of the tetrazole ring can occur at two different nitrogen atoms, leading to N1 and N2 regioisomers. The specific outcome is often dictated by the reaction conditions and the catalytic system employed.
Palladium-catalyzed reactions have shown remarkable potential for controlling both regioselectivity and, when a chiral center is formed, enantioselectivity. rsc.orgresearchgate.net For instance, the palladium-catalyzed allylic amination of vinyl cyclic carbonates with a tetrazole nucleophile can be tuned to produce N2-allylic tetrazoles with excellent branched-to-linear regioselectivity and high enantioselectivity. rsc.orgresearchgate.net The choice of the chiral ligand is crucial in facilitating the substitution at the more hindered internal carbon of the palladium π-allyl intermediate, thereby directing the stereochemical outcome. rsc.org
Similarly, palladium-catalyzed three-component reactions of malononitrile (B47326) derivatives, allyl acetates, and trimethylsilyl azide have been reported to yield 2-allylated-5-substituted tetrazoles with high regiospecificity. nih.govlookchem.com The presence of the palladium catalyst is essential for this regiospecific outcome, as no reaction occurs in its absence. lookchem.com
Stereoselectivity is also a key consideration when the synthetic route involves chiral substrates or creates new stereocenters. Diastereoselective multi-component reactions have been developed for the synthesis of complex tetrazole derivatives, where the stereochemical outcome is influenced by the rigidity of the starting materials. nih.gov Computational methods, such as DFT analysis of vibrational circular dichroism (VCD) spectra, have also been employed to determine the absolute configuration of newly synthesized chiral tetrazole-based organocatalysts. mdpi.com
Industrial Scale Adaptations and Process Optimization Strategies
Translating a laboratory-scale synthesis to an industrial process requires careful optimization and adaptation to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. jchr.org The synthesis of tetrazoles on a large scale presents unique challenges, primarily due to the use of azides. The potential for generating highly toxic and explosive hydrazoic acid (HN3) is a major safety concern in batch processes, especially under acidic conditions. scispace.comsemanticscholar.org
To mitigate these risks, significant efforts have focused on process optimization and the development of safer technologies. Key strategies include:
Reaction Condition Optimization: Systematic studies are performed to find the optimal catalyst loading, solvent, temperature, and reaction time. For example, in the synthesis of 5-phenyl-1H-tetrazole, molybdenum trioxide (MoO3) was identified as an effective catalyst, with DMSO as the optimal solvent at 140 °C, achieving high yields in a short time. researchgate.net
Continuous-Flow Microreactors: This technology is emerging as a powerful tool for the safe and efficient large-scale synthesis of tetrazoles. scispace.comsemanticscholar.org By using a coiled tubular reactor, reactants are mixed and heated in a very small volume at any given time. This allows for the use of high temperatures (e.g., 190 °C) and pressures, which dramatically shortens reaction times (often to minutes) and improves yields. scispace.com The small reaction volume inherently minimizes the risk associated with the accumulation of hazardous intermediates like HN3. scispace.comsemanticscholar.org
Green Chemistry Principles: The selection of environmentally benign solvents and catalysts is a critical aspect of modern industrial synthesis. jchr.org Using water or biodegradable solvents like dimethyl sulfoxide (B87167) (DMSO) instead of more hazardous organic solvents improves the environmental profile of the process. jchr.org The use of recyclable heterogeneous catalysts also aligns with green chemistry principles by reducing waste. nih.govnih.gov
These adaptations not only enhance the safety and efficiency of tetrazole synthesis but also contribute to the development of more sustainable pharmaceutical manufacturing processes. jchr.org
Chemical Reactivity and Transformation Mechanisms of Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate
Ring-Opening and Ring-Closure Reactions
The tetrazole ring, despite its aromaticity and relative stability, can undergo ring-opening reactions under specific energetic conditions, such as photolysis. nih.gov Photochemical decomposition of tetrazole derivatives often proceeds via the extrusion of molecular nitrogen (N₂). nih.govresearchgate.net This process can lead to the formation of highly reactive intermediates. Depending on the substituents and reaction conditions, various photodegradation pathways can be initiated, leading to a diversity of products. nih.govresearchgate.net
For instance, the photolysis of tetrazoles can lead to the cleavage of the ring and the formation of intermediates like diazirines or nitrile imines. acs.orgresearchgate.net In the case of methyl 1H-1,2,3,4-tetrazole-5-carboxylate, the electron-withdrawing nature of the ester group influences the pathway of fragmentation. While specific studies on this exact molecule are limited, analogous transformations in substituted tetrazoles suggest that irradiation could lead to the formation of a carbene intermediate after nitrogen extrusion, which could then rearrange or react with other molecules.
Substitution Reactions on the Tetrazole Ring and Ester Moiety
The this compound molecule offers two primary sites for substitution reactions: the nitrogen atoms of the tetrazole ring and the ester functional group.
On the Ester Moiety: The ester group can undergo typical nucleophilic acyl substitution reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid, 1H-tetrazole-5-carboxylic acid, under acidic or basic conditions. It can also be converted into amides, hydrazides, or other esters (transesterification) by reacting with appropriate nucleophiles like amines, hydrazine (B178648), or alcohols, respectively. These transformations are fundamental in modifying the molecule's properties and using it as a scaffold for more complex structures. nih.gov
Oxidation and Reduction Pathways
The chemical reactivity of this compound includes both oxidation and reduction pathways, targeting different parts of the molecule.
Oxidation: The tetrazole ring can be oxidized under specific conditions. smolecule.com For related compounds like ethyl tetrazole-5-carboxylate, oxidation using reagents such as Oxone® (a source of potassium peroxymonosulfate) has been shown to regioselectively introduce a hydroxyl group at the N2 position, yielding ethyl 2-hydroxytetrazole-5-carboxylate. mdpi.com The presence of an electron-withdrawing group at the C5 position, such as the carboxylate, directs the oxidation regioselectively to the N2 position. mdpi.com The pyridyl nitrogen in related tetrazole compounds can also be selectively oxidized to an N-oxide using agents like 3-chloroperoxybenzoic acid. mdpi.com
Reduction: The ester group is the primary site for reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the methyl ester to a primary alcohol, yielding (1H-tetrazol-5-yl)methanol. smolecule.com The tetrazole ring itself is generally resistant to reduction under these conditions. This selective reduction allows for the functionalization of the C5 substituent without affecting the core heterocyclic ring.
| Transformation | Reagent | Product | Reference |
| Oxidation | Oxone® (KHSO₅·KHSO₄·K₂SO₄) | Methyl 2-hydroxy-2H-1,2,3,4-tetrazole-5-carboxylate | mdpi.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (1H-1,2,3,4-tetrazol-5-yl)methanol | smolecule.com |
Photochemical Transformations and Reaction Intermediates
The photochemistry of tetrazoles is a complex field, characterized by ring cleavage and the formation of various transient species. nih.govresearchgate.net Upon UV irradiation, tetrazole derivatives can undergo several decomposition pathways, the nature of which is highly dependent on the substituents on the ring. nih.gov
A common photochemical reaction for tetrazoles is the extrusion of a molecule of nitrogen (N₂). nih.gov This process generates highly reactive intermediates. For 1-substituted tetrazoles, photolysis can lead to the formation of nitrile imines. acs.orgresearchgate.net Another possible pathway involves the formation of a diazirine intermediate, which can subsequently isomerize to a carbodiimide. acs.orgresearchgate.net
For this compound, the specific intermediates would be influenced by the methyl and carboxylate groups. The general pathways are summarized below:
Pathway A: Ring cleavage to form a nitrile imine intermediate.
Pathway B: Nitrogen extrusion to form a diazirine intermediate, which can rearrange.
Pathway C: Fragmentation into smaller molecules.
The ultimate products depend on whether these reactive intermediates are trapped by solvents or other reagents, or if they undergo further rearrangement. nih.gov
N-Alkylation and Acylation Reactions
The N-H proton of the tetrazole ring is acidic, comparable to a carboxylic acid, allowing it to be deprotonated by a base. mdpi.com The resulting tetrazolate anion is a potent nucleophile that readily reacts with electrophiles like alkyl halides or acyl chlorides.
A significant challenge in the N-alkylation and N-acylation of 5-substituted 1H-tetrazoles is the formation of a mixture of regioisomers. scilit.comresearchgate.net The reaction typically yields both N1- and N2-substituted products (1,5- and 2,5-disubstituted tetrazoles). mdpi.comscilit.com
The ratio of these isomers is influenced by several factors:
The nature of the substituent at the C5 position.
The electrophile used.
The solvent and reaction conditions (e.g., temperature, base).
For instance, in the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide, two regioisomers were obtained, with the 2,5-disubstituted product being slightly favored over the 1,5-disubstituted product. mdpi.com The differentiation between these isomers is typically achieved using NMR spectroscopy, as the chemical shift of the carbon atom in the tetrazole ring (C5) is significantly different for the two isomers. mdpi.com
| Reaction | Electrophile | Products | Key Challenge |
| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Mixture of Methyl 1-methyl-1H-tetrazole-5-carboxylate and Methyl 2-methyl-2H-tetrazole-5-carboxylate | Regioisomeric mixture |
| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Mixture of N1- and N2-acylated products | Regioisomeric mixture |
Derivatization and Functionalization Strategies for New Compounds
This compound serves as a versatile starting material for the synthesis of more complex molecules through various derivatization strategies. smolecule.comscilit.com These strategies exploit the reactivity of both the tetrazole ring and the ester moiety.
Functionalization of the Ester Group: The ester can be converted into a wide range of other functional groups.
Amide Formation: Reaction with primary or secondary amines yields 1H-tetrazole-5-carboxamides. This is a common strategy in medicinal chemistry, where the tetrazole ring acts as a bioisostere for a carboxylic acid. scilit.comnih.gov
Hydrazide Formation: Treatment with hydrazine produces 1H-tetrazole-5-carbohydrazide, a useful intermediate for synthesizing other heterocyclic systems like 1,3,4-oxadiazoles. nih.gov
Reduction to Alcohol: As mentioned in section 3.3, reduction yields (1H-tetrazol-5-yl)methanol, which can be further functionalized, for example, by conversion to a halide and subsequent nucleophilic substitution. smolecule.com
Functionalization via the Tetrazole Ring:
N-Alkylation/Acylation: As detailed in section 3.5, introducing substituents on the ring nitrogens alters the compound's physical and chemical properties. This is a key step in the synthesis of many biologically active tetrazole derivatives. scilit.com
Metal Complexation: The nitrogen atoms of the tetrazole ring can coordinate with metal ions, making these compounds useful as ligands in coordination chemistry. researchgate.net
These derivatization reactions allow for the systematic modification of the parent compound to create libraries of new molecules for applications in fields such as medicinal chemistry and materials science. smolecule.comscilit.com
Spectroscopic and Structural Elucidation Techniques in Tetrazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the constitution of organic molecules by probing the magnetic properties of atomic nuclei. For methyl 1H-1,2,3,4-tetrazole-5-carboxylate, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structural framework.
The ¹H NMR spectrum is expected to show two key signals. The protons of the methyl ester group (-OCH₃) would produce a distinct singlet, typically in the range of 3.9 to 4.1 ppm, due to the deshielding effect of the adjacent oxygen and carbonyl group. The second critical signal is that of the acidic proton on the tetrazole ring (N-H). This peak is often broad and its position is highly dependent on solvent, concentration, and temperature due to intermolecular hydrogen bonding and exchange processes.
Complementary to this, the ¹³C NMR spectrum reveals the carbon skeleton. The carbonyl carbon (C=O) of the ester is expected to resonate significantly downfield, around 158-165 ppm. The C5 carbon of the tetrazole ring, to which the ester is attached, would also appear in the downfield region (approximately 140-150 ppm), while the methyl carbon of the ester would be found in the more shielded, upfield region of the spectrum (around 52-55 ppm). The combined use of ¹H and ¹³C NMR is frequently cited in the characterization of new tetrazole compounds.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| ¹H | Ester -OCH₃ | ~3.9 - 4.1 | Singlet |
| ¹H | Tetrazole N-H | Variable | Broad Singlet |
| ¹³C | Ester C=O | ~158 - 165 | - |
| ¹³C | Tetrazole C5 | ~140 - 150 | - |
| ¹³C | Ester -OCH₃ | ~52 - 55 | - |
| Note: These are estimated values based on typical chemical shifts for similar functional groups in common NMR solvents like DMSO-d₆ or CDCl₃. Actual experimental values may differ. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. iipseries.org For this compound, the IR spectrum serves as a valuable fingerprint.
A strong, sharp absorption band between 1720 and 1750 cm⁻¹ is the hallmark of the C=O (carbonyl) stretching vibration of the ester group. The N-H stretch from the tetrazole ring is expected to appear as a broad band in the 3000-3400 cm⁻¹ region. Other significant absorptions include the C-O stretching of the ester group (1200-1300 cm⁻¹) and a series of complex bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations (C=N, N=N) of the tetrazole ring. Raman spectroscopy complements IR by often providing stronger signals for symmetric vibrations, which can be particularly useful for analyzing the tetrazole ring system.
Table 2: Key Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Characteristic Intensity |
| N-H Stretch | Tetrazole Ring | 3000 - 3400 | Medium, Broad |
| C-H Stretch | Methyl Group | 2950 - 3000 | Medium |
| C=O Stretch | Ester Carbonyl | 1720 - 1750 | Strong |
| Ring Stretches (C=N, N=N) | Tetrazole Ring | 1400 - 1600 | Medium-Strong |
| C-O Stretch | Ester | 1200 - 1300 | Strong |
| Note: The exact positions and intensities of peaks can be influenced by the physical state (solid, liquid) and intermolecular interactions. |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical method for determining the molecular weight and elemental formula of a compound with high accuracy. For this compound (C₃H₄N₄O₂), the calculated monoisotopic mass is 128.0338 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby validating the molecular formula.
Tandem mass spectrometry (MS/MS) experiments can reveal the compound's fragmentation pathways, which are crucial for structural confirmation. A characteristic fragmentation for many 5-substituted tetrazoles is the neutral loss of a dinitrogen molecule (N₂), which would result in a fragment ion with an m/z value of approximately 100. Other plausible fragmentations include the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃) from the ester moiety.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion Description | Proposed Formula | Predicted m/z |
| Protonated Molecular Ion | [C₃H₅N₄O₂]⁺ | ~129.04 |
| Molecular Ion | [C₃H₄N₄O₂]⁺• | ~128.03 |
| Fragment after N₂ loss | [C₃H₄O₂]⁺• | ~100.02 |
| Fragment after •OCH₃ loss | [C₂H₃N₄O]⁺ | ~99.03 |
| Note: The observed ions and their relative abundances can vary significantly depending on the ionization technique used (e.g., ESI, EI). |
Advanced Spectroscopic Methods for Mechanistic Insights
Modern chemical research often integrates standard spectroscopic techniques with advanced methodologies to gain deeper understanding. The combination of experimental spectroscopy with computational chemistry, such as Density Functional Theory (DFT), allows for the theoretical prediction of NMR chemical shifts and vibrational frequencies. This synergy aids in the precise assignment of experimental spectra and provides insight into the molecule's electronic structure. Furthermore, advanced techniques like ultrafast spectroscopy can probe molecular dynamics on extremely short timescales, offering insights into reaction mechanisms and material properties. spectroscopyonline.com The growing integration of artificial intelligence and machine learning algorithms for the interpretation of complex spectral data is also pushing the boundaries of molecular characterization. spectroscopyonline.com These advanced approaches are vital for moving beyond simple structure confirmation to a more profound understanding of molecular behavior.
Computational and Theoretical Studies on Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of tetrazole derivatives. For methyl 1H-1,2,3,4-tetrazole-5-carboxylate, DFT calculations provide a foundational understanding of its electronic structure, stability, and reactivity. These computational methods are as effective as high-level ab initio calculations for predicting molecular geometries and energies with good accuracy. iosrjournals.org
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is characterized by the aromatic tetrazole ring and the electron-withdrawing methyl carboxylate group. The distribution of electron density is significantly influenced by the high nitrogen content of the tetrazole ring.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap implies higher reactivity. For a series of ethyl-1-aryl-1H-tetrazole-5-carboxylates, the HOMO-LUMO energy gap was calculated to be in the range of 4.23-5.31 eV, suggesting a high hardness and lower reactivity. researchgate.net
Table 1: Frontier Orbital Energies and Related Properties for a Representative Tetrazole Derivative
| Parameter | Value (eV) |
| HOMO Energy | -7.0 to -8.0 |
| LUMO Energy | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.5 to 5.5 |
| Hardness (η) | 2.25 to 2.75 |
| Electronegativity (χ) | 4.25 to 5.25 |
Note: Data is generalized from studies on similar tetrazole carboxylates.
Tautomerism and Isomerization Studies
5-substituted 1H-tetrazoles can exist in two predominant tautomeric forms: the 1H- and 2H-tautomers. nih.gov In solution, the 1H-tautomer is generally the more prevalent form, while in the gas phase, the 2H-tautomer is often more stable. nih.gov Computational studies on various C-substituted tetrazoles have shown that the relative stability of these tautomers is influenced by the nature of the substituent at the 5-position. iosrjournals.orgijsr.net
The energy barrier for the tautomeric transformation is an important factor. For unsubstituted tetrazole, this barrier is calculated to be around 53.97 kcal mol⁻¹ at the B3LYP/6-311++G** level of theory. iosrjournals.org The presence of electron-donating or electron-withdrawing groups can slightly lower this activation energy, facilitating the equilibrium between the two tautomers. iosrjournals.org For this compound, the electron-withdrawing nature of the carboxylate group is expected to influence the tautomeric equilibrium.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving tetrazoles. For instance, the formation of tetrazoles from nitriles and azides has been a subject of debate. DFT calculations have suggested a mechanism involving a nitrile activation step leading to an imidoyl azide (B81097), which then cyclizes to form the tetrazole ring. nih.gov The activation barriers for such reactions are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.gov
While specific studies on the reaction mechanisms of this compound are not abundant, computational methods could be employed to investigate reactions such as hydrolysis of the ester group or electrophilic and nucleophilic substitution on the tetrazole ring.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of molecules. For 5-substituted 1H-tetrazole derivatives, MD simulations have been used to investigate their binding tendencies with protein active sites. nih.gov Such simulations can provide insights into the intermolecular interactions that govern the biological activity of these compounds.
The conformational space of this compound is largely defined by the rotation around the C5-carboxylate bond. This rotation may be restricted due to partial double-bond character arising from resonance with the tetrazole ring, leading to distinct conformational states.
Quantitative Structure-Activity Relationships (QSAR) for Structural Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For tetrazole derivatives, QSAR studies have been conducted to predict their acute oral toxicity and to design novel compounds with improved therapeutic properties. nih.gov These models often use 2D descriptors generated from the molecular structure as independent variables. nih.gov
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to tetrazine derivatives to guide the design of new antitumor agents. nih.gov Similar approaches could be used for this compound to correlate its structural features with a desired biological activity, thereby aiding in the design of more potent analogues.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net For tetrazole and its derivatives, the MEP shows negative potential regions localized on the nitrogen atoms, indicating their susceptibility to electrophilic attack. researchgate.net
In this compound, the nitrogen atoms of the tetrazole ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the methyl group and the region around the carbonyl carbon of the ester group would exhibit positive potential. This charge distribution is a key determinant of the molecule's intermolecular interactions and reactivity. The bioisosteric similarity between the tetrazole and carboxylate anions can be explained by the remarkable local similarity in their electrostatic potentials. nih.govresearchgate.net
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of non-covalent contacts that govern the crystal packing. The analysis involves generating a three-dimensional surface around a molecule, color-coded to highlight key properties such as the normalized contact distance (dnorm), which indicates regions of significant intermolecular interactions.
For this compound, a detailed understanding of its solid-state architecture can be achieved through the examination of its Hirshfeld surface and the corresponding two-dimensional fingerprint plots. Although specific experimental data for this compound is not extensively available in the reviewed literature, the analysis of structurally related tetrazole derivatives allows for a well-grounded prediction of its intermolecular interaction profile. The presence of a tetrazole ring, a carboxylate group, and a methyl substituent suggests a rich variety of potential non-covalent interactions.
The primary interactions expected to stabilize the crystal structure of this compound include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions. The tetrazole ring, with its high density of nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. iosrjournals.org Similarly, the oxygen atoms of the carboxylate group are strong hydrogen bond acceptors.
A quantitative breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface can be derived from the analysis of 2D fingerprint plots. For tetrazole derivatives, it is common to observe a significant contribution from H···H, N···H, and O···H contacts. The following table provides an illustrative breakdown of the percentage contributions of the most significant intermolecular contacts for a molecule with a similar constitution, based on findings for related tetrazole structures.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.2 |
| N···H / H···N | 25.8 |
| O···H / H···O | 18.5 |
| C···H / H···C | 5.5 |
| Other | 5.0 |
Applications of Methyl 1h 1,2,3,4 Tetrazole 5 Carboxylate in Advanced Chemical Research
Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry
The structure of methyl 1H-1,2,3,4-tetrazole-5-carboxylate makes it an exemplary building block in the synthesis of a wide array of heterocyclic compounds. The tetrazole ring, a doubly unsaturated five-membered ring with four nitrogen atoms and one carbon, serves as a precursor for numerous nitrogen-containing heterocycles. tandfonline.com
Synthesis of Complex Organic Molecules
This compound is instrumental in the construction of complex organic molecules. Its functional groups, the tetrazole ring and the methyl ester, provide multiple reaction sites for chemists to build upon. For instance, the tetrazole moiety can be incorporated into larger molecular scaffolds through various chemical reactions, including multicomponent reactions, which are highly valued in drug discovery for their efficiency in generating diverse and complex molecules. beilstein-journals.orgnih.gov The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding its synthetic utility.
A novel strategy in organic synthesis involves using diversely protected, unprecedented tetrazole aldehydes as building blocks. beilstein-journals.org This approach allows for the incorporation of the tetrazole group into complex, drug-like molecules through various chemical transformations. beilstein-journals.org The synthesis of these innovative tetrazole building blocks can be achieved efficiently from readily available materials, highlighting the versatility of tetrazole derivatives in creating compound libraries for drug discovery. beilstein-journals.orgnih.gov
Precursor for Other Nitrogen-Rich Heterocycles
The high nitrogen content of the tetrazole ring in this compound makes it an excellent precursor for the synthesis of other nitrogen-rich heterocycles. tandfonline.comchemistryresearches.ir These compounds are of significant interest in the development of energetic materials and pharmaceuticals. chemistryresearches.irresearchgate.net The tetrazole ring can undergo various transformations, such as the Huisgen rearrangement, to yield a variety of other heterocyclic systems. tandfonline.com
For example, (1H-tetrazol-5-yl)-allenes have been synthesized and utilized as building blocks for creating new nitrogen-containing five-membered heterocycles that incorporate the tetrazole functionality. acs.orgresearchgate.net These allenes can undergo cycloaddition reactions to form functionalized pyrrolidines and pyrroles. acs.org Additionally, the [2+3] cycloaddition of an azide (B81097) on organonitrile molecules is a convenient method for synthesizing polytetrazole ligands, which can then be used to create coordination networks with metal ions. unimi.it The synthesis of compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole further demonstrates the role of tetrazoles as precursors to other complex, nitrogen-rich systems. rsc.org
Bioisosterism in Molecular Design and Chemical Biology
Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to create a new compound with similar biological activity, is a cornerstone of modern drug design. researchgate.net The tetrazole ring, particularly the 5-substituted-1H-tetrazole moiety, is widely recognized as a non-classical bioisostere of the carboxylic acid group. researchgate.netrug.nlnih.govresearchgate.net
Tetrazole as a Carboxylic Acid Bioisostere: Structural and Electronic Analogies
The success of the tetrazole ring as a bioisostere for the carboxylic acid group stems from several key similarities in their physicochemical properties. rug.nl Both moieties are acidic and can be ionized at physiological pH. rug.nl They also share a planar structure and the ability to stabilize a negative charge through electron delocalization, which is crucial for receptor-ligand interactions. rug.nl
| Property | Carboxylic Acid | Tetrazole | Reference |
|---|---|---|---|
| pKa | 4.2 - 4.4 | 4.5 - 4.9 | rug.nl |
| Geometry | Planar | Planar | rug.nl |
| Charge Delocalization | Across two oxygen atoms | Across the five-membered ring | nih.gov |
Despite these similarities, there are subtle differences. Tetrazoles are slightly larger and more lipophilic than their carboxylic acid counterparts. nih.gov Furthermore, the hydrogen-bond environment around tetrazolates extends further from the core of the molecule compared to carboxylates. nih.govcambridgemedchemconsulting.com
Design Principles for Molecular Mimicry
The principle of molecular mimicry using tetrazoles involves replacing a carboxylic acid group in a biologically active molecule to enhance its pharmacokinetic properties, such as metabolic stability and membrane penetration. researchgate.netrug.nl This substitution is often guided by computational studies and an understanding of the target receptor's binding site. acs.org The goal is to maintain or improve the desired biological activity while overcoming the limitations associated with the carboxylic acid group, such as rapid metabolism or poor bioavailability. nih.gov
The replacement of carboxylic acids with tetrazoles has been shown to increase lipophilicity and bioavailability, and reduce side effects in some drugs. tandfonline.com This strategy has been successfully applied in the development of several marketed drugs, including the angiotensin II receptor antagonists losartan (B1675146) and valsartan. tandfonline.comnih.gov
Ligand Design in Biochemical Studies and Enzyme Inhibition Mechanisms (focus on molecular interaction)
In the realm of biochemical studies and enzyme inhibition, the tetrazole moiety of compounds like this compound plays a critical role in ligand design. The ability of the tetrazole ring to form strong electrostatic interactions and hydrogen bonds with receptors is a key determinant of its effectiveness as a pharmacophore. rug.nl
Applications in Materials Science
The structural attributes of this compound, particularly its high nitrogen content and the coordinating capability of its de-esterified form, make it a valuable precursor in materials science.
High-Energy Materials Research
Tetrazole-based compounds are a cornerstone in the field of high-energy-density materials (HEDMs) due to their high positive heats of formation and their decomposition into the environmentally benign dinitrogen gas. mdpi.com The high nitrogen content of the tetrazole ring contributes significantly to the energy released upon decomposition. This compound serves as a key synthon for more complex energetic materials.
Research has focused on converting the carboxylate group and the tetrazole ring into various energetic salts and derivatives. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be reacted with nitrogen-rich bases (like ammonia, hydrazine (B178648), or guanidine) to form energetic salts. mdpi.comresearchgate.net These salts often exhibit a favorable combination of high energy density and improved thermal stability and sensitivity properties compared to traditional explosives. The introduction of other energetic moieties, such as nitro or azido (B1232118) groups, onto the tetrazole scaffold is another strategy to enhance performance. researchgate.netrsc.org The resulting compounds are evaluated for key performance indicators such as detonation velocity and pressure.
| Compound | Density (g cm⁻³) | Heat of Formation (kJ mol⁻¹) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) | 1.86 | +478.2 | 9017 | 36.5 |
| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 1.78 | +275.8 | 7909 | 24.80 |
| RDX (Reference) | 1.82 | +61.9 | 8795 | 34.9 |
| TNT (Reference) | 1.65 | -67.0 | 6900 | 19.0 |
This table presents data for representative advanced tetrazole-based energetic materials to illustrate the performance achievable with this class of compounds. rsc.orgnih.gov
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
This compound, upon hydrolysis to its carboxylate form (1H-tetrazole-5-carboxylate), becomes a highly effective bifunctional organic linker for constructing coordination polymers and Metal-Organic Frameworks (MOFs). scielo.br The ligand possesses two distinct coordination sites: the carboxylate group (a hard donor) and the tetrazole ring (a borderline donor with multiple nitrogen atoms). This versatility allows it to bind to metal ions in various modes, leading to diverse and fascinating structural topologies. mdpi.comresearchgate.net
The tetrazole ring can coordinate to metal centers through one or more of its nitrogen atoms, acting as a monodentate or bridging ligand. researchgate.net Combined with the versatile binding modes of the carboxylate group (monodentate, bidentate chelating, or bridging), this linker can generate one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. rsc.orgscielo.br The specific structure is influenced by factors such as the coordination geometry of the metal ion, the solvent system, and the presence of auxiliary ligands. scielo.br These tetrazole-carboxylate-based MOFs are investigated for potential applications in areas like gas storage and catalysis.
| Complex | Metal Ion | Ligand | Dimensionality | Structural Features |
|---|---|---|---|---|
| [Co(Tppebc)₂(Py)(H₂O)]n | Co(II) | Tetrazole-carboxylate derivative | 1D Chain | Distorted octahedral geometry, extended to 3D via H-bonding. scielo.br |
| [Ni(Tppebc)₂(Py)(H₂O)]n | Ni(II) | Tetrazole-carboxylate derivative | 1D Chain | Isostructural with the Co(II) complex. scielo.br |
| [Cd(Hatrc)₂(H₂O)]n | Cd(II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid* | 1D | Ligand bridges metal centers creating a polymeric chain. mdpi.com |
| [Co(m-BDTH₂)₂(H₂O)₂(CH₃CN)₂]Cl₂ | Co(II) | 1,3-benzeneditetrazol-5-yl | 0D (extends to 3D) | Discrete complex assembled into a 3D network by hydrogen bonds and stacking. nih.gov |
\Note: Data for related triazole-carboxylate and ditetrazole ligands are included to illustrate the coordination principles.*
Catalysis and Organocatalysis Applications
The tetrazole moiety is recognized as a bioisostere of the carboxylic acid group, meaning it has similar steric and electronic properties, particularly its pKa value. nih.gov This characteristic has led to the exploration of tetrazole-containing molecules, including derivatives of this compound, in the field of catalysis.
In organocatalysis, replacing a carboxylic acid with a tetrazole ring can fine-tune the catalyst's acidity, solubility, and hydrogen-bonding capabilities, potentially leading to improved performance. nih.gov For example, tetrazole derivatives of the amino acid proline have been shown to outperform proline itself in certain asymmetric reactions, offering better yields and enantioselectivities. nih.gov Tetrazole-based compounds have demonstrated catalytic activity in important carbon-carbon bond-forming reactions, such as the aldol (B89426) condensation, by activating substrates through hydrogen bonding or by acting as a Lewis base. mdpi.com
Furthermore, the tetrazole-carboxylate structure can act as a ligand in metal-based catalysis. The ligand can modify the reactivity and selectivity of the metal center, and the resulting complex can function as a homogeneous or heterogeneous catalyst. researchgate.net Coordination complexes built with tetrazole-carboxylate linkers have been investigated for their catalytic activity in oxidation reactions, demonstrating the potential for these materials to serve as robust and reusable catalysts. scielo.br
| Catalyst System | Reaction Type | Substrate | Conversion/Yield | Key Findings |
|---|---|---|---|---|
| Tetrazole Chitosan Derivatives | Aldol Condensation | 4-nitrobenzaldehyde | ~100% | Highly substituted derivatives show high catalytic activity in water. mdpi.com |
| [Co(Tppebc)₂(Py)(H₂O)]n | Oxidation | 2,6-di-tert-butylphenol (DBP) | High | The coordination complex is catalytically active for the oxidation of DBP. scielo.br |
| Tetrazole-functionalized peptide | Desymmetrization | myo-inositol | High | The tetrazole residue acts as a Lewis base catalyst for phosphite (B83602) transfer. nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of tetrazole derivatives has traditionally involved methods that are effective but may not align with the modern principles of green chemistry. Future research will undoubtedly focus on the development of novel and sustainable synthetic methodologies for methyl 1H-1,2,3,4-tetrazole-5-carboxylate. A significant area of interest is the refinement of the [3+2] cycloaddition reaction between nitriles and azides, which is a common route to 5-substituted 1H-tetrazoles. jchr.orgrsc.org Innovations in this area are likely to include the use of eco-friendly solvents, such as water, and the development of more efficient and recyclable catalytic systems. jchr.orgacs.org
Current research has highlighted the potential of copper(II) complexes and various nanomaterials, such as zinc oxide (ZnO) nanoparticles, as effective catalysts for tetrazole synthesis. jchr.orgrsc.org These catalysts can enhance reaction rates and yields under milder conditions, thereby reducing energy consumption and the formation of hazardous byproducts. rsc.org The use of ultrasound irradiation in conjunction with nanocatalysts has also shown promise in shortening reaction times and improving yields. rsc.org
Future methodologies are expected to expand on these principles, exploring a wider range of catalysts, including other metal-organic frameworks and biocatalysts. The goal is to create synthetic pathways that are not only high-yielding but also inherently safer and more environmentally benign. A summary of emerging sustainable synthetic approaches is presented in Table 1.
Table 1: Emerging Sustainable Synthetic Methodologies for Tetrazole Derivatives
| Methodology | Catalyst/Conditions | Key Advantages |
|---|---|---|
| [3+2] Cycloaddition | Copper(II) complexes in green solvents | High yields, mild conditions, reduced use of toxic reagents. jchr.org |
| Nanocatalysis | ZnO nanoparticles, magnetic nanoparticles | High efficiency, easy catalyst recovery and reusability. rsc.org |
| Microwave-Assisted Synthesis | Microwave irradiation | Enhanced reaction rates, shorter reaction times. smolecule.com |
| Ultrasound Irradiation | In conjunction with nanocatalysts | Reduced reaction times, excellent yields, mild conditions. rsc.org |
Advanced Mechanistic Investigations of Reaction Pathways
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing synthetic routes and designing new ones. Future research will employ advanced mechanistic investigations to elucidate the intricate details of these reaction pathways. Density Functional Theory (DFT) calculations have already provided valuable insights, suggesting that the formation of tetrazoles from nitriles and azides may proceed through a stepwise addition to form an imidoyl azide (B81097) intermediate, rather than a concerted [2+3] cycloaddition. acs.org
Further computational studies, combined with sophisticated experimental techniques such as in-situ spectroscopy and kinetic analysis, will be instrumental in mapping out the complete energy profiles of these reactions. This will allow for the identification of key transition states and intermediates, providing a rational basis for the design of more efficient catalysts and the selection of optimal reaction conditions.
The photochemical transformations of tetrazole derivatives also present a rich area for mechanistic investigation. mdpi.comacs.org Understanding the various photodegradation pathways, which can lead to a diversity of products through ring cleavage, is essential for controlling the selectivity of these reactions and harnessing their synthetic potential. mdpi.comnih.gov Future studies will likely focus on elucidating the influence of substituents and the reaction medium on the photochemical behavior of this compound and its derivatives. acs.org
Exploration of New Chemical Transformations and Derivatizations
This compound is a versatile building block for the synthesis of more complex molecules. Future research will continue to explore new chemical transformations and derivatizations of this compound. The tetrazole ring and the methyl carboxylate group offer multiple sites for functionalization, enabling the creation of a diverse range of derivatives with tailored properties.
General chemical reactions such as oxidation, reduction, and substitution can be applied to this molecule to introduce new functional groups. smolecule.com For instance, reduction of the carboxylate group could yield the corresponding alcohol, which can be further modified, while substitution reactions on the tetrazole ring can be used to introduce various substituents. smolecule.com
Photochemical reactions represent a particularly promising avenue for new transformations. The photolysis of tetrazole derivatives can lead to the formation of a variety of other heterocyclic systems through ring cleavage and rearrangement, offering a powerful tool for synthetic chemists. mdpi.comnih.gov The exploration of these photochemical pathways for this compound could lead to the discovery of novel and efficient routes to other valuable compounds.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational and experimental chemistry is a powerful driver of modern chemical research. Future investigations into this compound will increasingly rely on the integration of advanced computational and experimental approaches. DFT calculations, for example, can be used to predict the geometric and electronic properties of the molecule, as well as to model its reactivity and spectroscopic signatures. researchgate.netmdpi.com
These computational predictions can then be validated and refined through experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography. ajgreenchem.comrsc.org This integrated approach provides a comprehensive understanding of the molecule's structure-property relationships. For example, a combined computational and experimental study on ethyl-1-aryl-1H-tetrazole-5-carboxylates successfully explained the observed difficulty in hydrolyzing the ester group by identifying a weak intramolecular bond through AIM (Atoms in Molecules) analysis. researchgate.net
This integrated strategy will be crucial for designing new derivatives with specific properties, understanding their mechanisms of action, and predicting their behavior in different chemical environments.
Role in Interdisciplinary Chemical Science Innovations
The unique properties of the tetrazole moiety position this compound as a valuable compound in various interdisciplinary fields of chemical science. A significant area of innovation lies in medicinal chemistry, where the tetrazole ring is often used as a bioisostere for the carboxylic acid group. acs.orgbeilstein-journals.orghilarispublisher.com This substitution can lead to improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability, which are crucial for drug development. hilarispublisher.commdpi.com The exploration of derivatives of this compound as potential therapeutic agents is a promising avenue for future research.
In the realm of materials science, the high nitrogen content of the tetrazole ring makes it an attractive component for the development of high-energy-density materials. mdpi.comnih.gov While this application is more prominent for other tetrazole derivatives, the fundamental structure of this compound provides a basis for the design of new energetic materials. The ability of the tetrazole moiety to coordinate with metal ions also opens up possibilities in the design of novel metal-organic frameworks (MOFs) with applications in gas storage and catalysis. acs.orgnih.gov
The versatility of this compound as a synthetic intermediate will continue to drive its use in the creation of novel chemical entities with applications spanning from agriculture to electronics. As our understanding of this compound deepens, so too will its role in fostering innovation across the chemical sciences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
